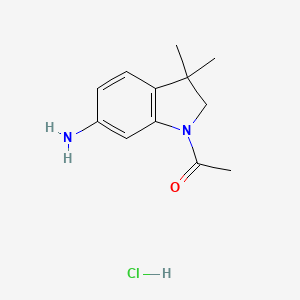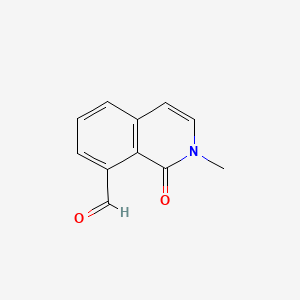![molecular formula C7H12ClN3 B572203 1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine hydrochloride CAS No. 1215797-86-6](/img/structure/B572203.png)
1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine hydrochloride is a heterocyclic organic compound It features a fused ring system combining an imidazole and a pyridine ring, which is further modified by the addition of a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine hydrochloride typically involves the cyclization of appropriate precursors. One common method starts with histamine dihydrochloride and paraformaldehyde, which undergo cyclization under acidic conditions to form the desired compound . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by crystallization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pH, and reactant concentrations are crucial to ensure consistent quality and high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the imidazole ring, often using alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: N-oxides of the imidazo[4,5-c]pyridine ring.
Reduction: Tetrahydro derivatives.
Substitution: N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor agonists/antagonists.
Industry: The compound is used in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. Alternatively, it can activate receptors by mimicking the natural ligand, leading to a biological response.
Comparación Con Compuestos Similares
1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine hydrochloride can be compared with other similar compounds, such as:
1-Methyl-1H-imidazo[4,5-c]pyridine-2-carbaldehyde hydrochloride: This compound has a similar core structure but differs in the functional group attached to the ring system.
Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride: Another related compound with a different substitution pattern on the ring system.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for particular applications in medicinal chemistry and industrial processes.
Propiedades
IUPAC Name |
1-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.ClH/c1-10-5-9-6-4-8-3-2-7(6)10;/h5,8H,2-4H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQCZHCJEVBSKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1CCNC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carboxylate](/img/structure/B572120.png)


![2-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B572129.png)










